Home > Products > Screening Compounds P36459 > N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine - 181065-58-7

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Catalog Number: EVT-3089088
CAS Number: 181065-58-7
Molecular Formula: C15H11N5O2
Molecular Weight: 293.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Imatinib base)

  • Relevance: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Imatinib base) serves as a key intermediate in the synthesis of the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. The preparation of the target compound involves using N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine as a starting material and subjecting it to various chemical transformations. []

Imatinib Mesylate

  • Relevance: Imatinib mesylate is the mesylate salt form of the N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which is a key intermediate in the synthesis of the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. [, ] The target compound and Imatinib mesylate share a common structural core, with variations in the substituents on the phenyl ring.

2-[N-(2-Methyl-5-nitrophenyl)amino]-4-(3-pyridyl)pyrimidine

  • Relevance: 2-[N-(2-Methyl-5-nitrophenyl)amino]-4-(3-pyridyl)pyrimidine is a structurally similar compound to the target compound N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, as both compounds share the same core pyrimidine ring substituted with a nitrophenyl and a 3-pyridyl group. []

2'-Deoxy-O6-[4-oxo-4-(3-pyridyl)butyl]guanosine (O6-pobdG)

  • Relevance: O6-pobdG contains a 3-pyridyl group, which is also present in the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. [, ] The presence of the 3-pyridyl group in both compounds suggests potential similarities in their interactions with biological targets.

O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG)

  • Relevance: O6-pobG, derived from the depurination of O6-pobdG, shares the same 3-pyridyl moiety as the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. [, ]

O2-[4-(3-Pyridyl)-4-oxobut-1-yl]-cytosine (12)

  • Relevance: Both O2-[4-(3-Pyridyl)-4-oxobut-1-yl]-cytosine and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, belong to a class of compounds characterized by a pyridyl group attached to a heterocyclic ring system. []

O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd)

  • Relevance: Both O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, feature a 3-pyridyl group, highlighting the significance of this structural motif in the context of DNA adduct formation and potential biological activities. []

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamide (1a)

  • Relevance: Both (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamide (1a) and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, belong to a class of compounds containing a 3-pyridyl group. []

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3- (6-methyl-3-pyridyl)acrylamide (17p) (AL-3264)

  • Relevance: (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3- (6-methyl-3-pyridyl)acrylamide (17p) (AL-3264), a derivative of (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamide (1a), shares the 3-pyridyl group with the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, further emphasizing the significance of this structural motif in various pharmacological contexts. []

N-(2-pyridyl)-N′-(4-nitrophenyl)thiourea (PyTu4NO2)

  • Relevance: Both N-(2-pyridyl)-N′-(4-nitrophenyl)thiourea (PyTu4NO2) and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, contain a nitrophenyl group. []

2-N-(2′,4′-Dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (3)

  • Relevance: Both 2-N-(2′,4′-Dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, contain nitrophenyl group. []

2-N-(4′-Nitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (4)

  • Relevance: 2-N-(4′-Nitrophenyl)-4,6-dinitrobenzotriazole 1-oxide shares a similar structure with both 2-N-(2′,4′-Dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide (3) and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, with all three compounds containing a nitrophenyl group. []

4-(Carbethoxynitrosamino)-4-(3-pyridyl)butanal

  • Relevance: 4-(Carbethoxynitrosamino)-4-(3-pyridyl)butanal contains a 3-pyridyl group, similar to the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. [] This structural similarity might be relevant in understanding the potential interactions of these compounds with biological systems.

4-(Carbethoxynitrosamino)-1-(3-pyridyl)-1-butanone

  • Relevance: Both 4-(Carbethoxynitrosamino)-1-(3-pyridyl)-1-butanone and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, contain a 3-pyridyl group, underscoring the importance of this structural motif in the context of tobacco-specific nitrosamine metabolism. []

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (8h) (TAK-715)

  • Relevance: Both N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (8h) (TAK-715) and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, share a common structural feature of a pyridyl group. []

4-(2-(4-Nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide

  • Relevance: 4-(2-(4-Nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide contains a nitrophenyl group, which is also present in the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine. []

N-(4-nitrophenyl)oxamic acid

  • Relevance: Both N-(4-nitrophenyl)oxamic acid and the target compound, N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, contain a nitrophenyl group. []
Overview

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known by its chemical name, is a compound with significant potential in pharmaceutical applications. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is particularly notable for its role in inhibiting specific biochemical pathways, making it a candidate for therapeutic interventions.

Source

The compound can be synthesized through various chemical methods, each designed to optimize yield and purity. The most common synthetic routes involve reactions between nitrophenyl derivatives and pyridine-containing precursors.

Classification

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is classified as a pyrimidine derivative and falls under the category of heterocyclic compounds. Its structural features include a pyrimidine ring substituted with both a nitrophenyl and a pyridyl group.

Synthesis Analysis

Methods

The synthesis of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-(3-pyridinyl)-2-chloropyrimidine and 2-methyl-4-nitroaniline.
  2. Reaction Conditions: The reaction is conducted under an inert atmosphere, typically using solvents such as dioxane. Catalysts like palladium complexes and bases such as cesium carbonate are commonly employed.
  3. Temperature and Time: The reactions are usually carried out at elevated temperatures (around 100°C) for several hours to ensure complete conversion.

Technical Details

For example, one method involves mixing 4-(3-pyridinyl)-2-chloropyrimidine with 2-methyl-4-nitroaniline in the presence of cesium carbonate under nitrogen gas. The mixture is heated with palladium catalysts, allowing for the formation of the desired product through cross-coupling reactions .

Molecular Structure Analysis

Structure

The molecular formula of N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is C16H13N5O2C_{16}H_{13}N_{5}O_{2}, indicating a complex structure that includes multiple functional groups. The compound features:

  • A pyrimidine ring, which is a six-membered ring containing nitrogen atoms.
  • A nitrophenyl group, which contributes to its reactivity and biological activity.
  • A pyridyl group, enhancing its solubility and interaction with biological targets.

Data

The molecular weight of this compound is approximately 307.31 g/mol, and its chemical properties can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine participates in various chemical reactions typical for pyrimidine derivatives:

  1. Substitution Reactions: The presence of the nitrophenyl group allows for electrophilic aromatic substitution.
  2. Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and potential applications.

Technical Details

In one synthesis route, the reaction conditions were optimized to achieve high yields (up to 99% w/w) and purity levels (over 95%) using microwave-assisted techniques under controlled pressure and temperature conditions .

Mechanism of Action

Process

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine exhibits its biological activity primarily through inhibition of specific enzymes or pathways involved in cell proliferation.

Data

Research indicates that this compound interacts with tyrosine kinase pathways, specifically targeting the Bcr-Abl tyrosine kinase pathway, which is crucial in certain cancers. By inhibiting this pathway, the compound can disrupt cellular processes leading to tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: Often exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less so in water.

Chemical Properties

Chemical analyses reveal that N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has:

  • A melting point that varies depending on purity but generally falls within typical ranges for similar compounds.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine has several scientific uses:

  1. Pharmaceutical Development: It serves as a precursor in synthesizing more complex pharmaceutical agents, particularly those targeting cancer pathways.
  2. Research Tool: Used in biochemical studies to explore mechanisms of action related to tyrosine kinases.
  3. Potential Therapeutic Agent: Ongoing research explores its efficacy against various diseases, including cancer and bacterial infections due to its ability to inhibit critical metabolic pathways .
Introduction to N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine in Contemporary Medicinal Chemistry

Nomenclature and Structural Classification Within Pyrimidineamine Derivatives

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine represents a structurally distinct heterocyclic compound with systematic IUPAC nomenclature defining its molecular architecture. The name explicitly describes a central 2-aminopyrimidine ring substituted at position 4 with a 3-pyridyl (nicotinyl) group and functionalized at the C2 amino group with a 4-nitrophenyl moiety. Its molecular formula is established as C₁₅H₁₁N₅O₂, corresponding to a molecular weight of 293.28 g/mol, with the CAS Registry Number 181065-58-7 serving as its unique chemical identifier [1] [3] [8]. The SMILES notation (O=N+[O-]) precisely encodes atomic connectivity and the nitro group's zwitterionic character [3].

Structurally, this molecule belongs to the 2-aminopyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The 4-(3-pyridinyl) substituent introduces a pharmacologically privileged heteroaromatic system capable of hydrogen bonding and π-stacking interactions, while the N-(4-nitrophenyl) group contributes significant electron-withdrawing character and planar geometry that profoundly influences electronic distribution and binding affinity. This structural triad creates an electron-deficient system conducive to nucleophilic substitution reactions at strategic positions.

Table 1: Nomenclature and Identifiers of Key Pyrimidineamine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinguisher
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine181065-58-7C₁₅H₁₁N₅O₂293.28Unsubstituted phenyl ring at para-nitro position
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine152460-09-8C₁₆H₁₃N₅O₂307.31Ortho-methyl group on aniline ring
N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine796738-71-1C₁₆H₁₃N₅O₂307.31Methyl and nitro group at adjacent positions

This compound exhibits distinct regiochemical differences from its structural analogs, particularly N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-09-8), where the ortho-methyl substitution on the aniline ring creates steric hindrance that significantly alters conformational flexibility and molecular recognition properties [6] [7]. Such subtle positional isomerism profoundly impacts physicochemical parameters, exemplified by the methylated analog's higher molecular weight (307.31 g/mol) and documented melting point range of 188-193°C [6], compared to the unsubstituted derivative.

Historical Development and Key Milestones in Pharmacological Research

The discovery trajectory of N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine is intrinsically linked to the development of protein kinase inhibitors. Early foundational work emerged from patent literature in the mid-1990s, where pyrimidineamine derivatives were first disclosed as templates for therapeutic agents targeting proliferative disorders. The compound gained prominence as a synthetic precursor to tyrosine kinase inhibitors, most notably serving as an intermediate in the synthesis pathway of imatinib (STI-571), a breakthrough therapeutic for chronic myeloid leukemia [5] [9].

The historical evolution of research demonstrates a clear structure-activity relationship (SAR) progression. Initial studies focused on unsubstituted aniline derivatives, but subsequent pharmacological investigations revealed that strategic modifications to the phenyl ring significantly enhanced target affinity. This recognition prompted development of methyl-substituted analogs like N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-09-8), which demonstrated superior biochemical properties in kinase inhibition assays [4] [6]. The ortho-methyl group in this analog conferred improved metabolic stability and optimized steric complementarity with kinase ATP-binding pockets, making it a preferred intermediate for advanced pharmaceuticals.

Table 2: Key Historical Milestones in Pyrimidineamine Research

TimelineResearch MilestoneSignificance
1995Patent filing of pyrimidine derivatives (US5521184A)First systematic disclosure of therapeutic pyrimidineamines targeting kinase inhibition
Late 1990sIdentification as imatinib precursorEstablished critical role in blockbuster anticancer drug synthesis
2000sCommercial availability of research quantities (e.g., BLD Pharm, Fisher Scientific)Enabled widespread biochemical investigation and SAR studies
2010sDevelopment of microwave-assisted synthetic methods (EP3333162A1)Improved efficiency and sustainability of analog production
2017Palladium-catalyzed coupling methodologies (WO2017/191599)Advanced synthetic routes enabling structural diversification

Methodological innovations have significantly accelerated research, particularly the introduction of transition metal-catalyzed coupling reactions. A representative advancement is the palladium-catalyzed arylation using tris(dibenzylideneacetone)dipalladium(0) with cesium carbonate base and Xantphos ligand in 1,4-dioxane at 100°C. This method achieved a 62% yield of N-(2-methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, demonstrating the applicability of modern catalytic systems to this chemical class [10]. Further refinements emerged through microwave-assisted synthesis techniques, which dramatically reduced reaction times from hours to minutes while maintaining yields, thereby enabling rapid analog generation for pharmacological screening [5].

The commercial availability of these compounds from specialty suppliers like BLD Pharm and Thermo Scientific since the early 2000s has facilitated widespread investigation into their biochemical properties [3] [6] [7]. Current research focuses on structural diversification at the pyrimidine C4 and C6 positions, exploration of alternative heterocyclic systems replacing the pyridyl moiety, and optimization of the nitro group reduction chemistry to access diamino intermediates for next-generation kinase inhibitors.

Table 3: Structural Variants of Pyrimidineamine Core for Pharmaceutical Development

Compound NameCAS NumberTherapeutic ApplicationResearch Purpose
N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine181065-58-7Kinase inhibitor intermediateFoundational SAR studies
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine152460-09-8Advanced kinase inhibitor precursorLead optimization for enhanced potency
Imatinib mesylate220127-57-1Commercial BCR-ABL inhibitorTarget therapeutic molecule

Properties

CAS Number

181065-58-7

Product Name

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

IUPAC Name

N-(4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine

Molecular Formula

C15H11N5O2

Molecular Weight

293.286

InChI

InChI=1S/C15H11N5O2/c21-20(22)13-5-3-12(4-6-13)18-15-17-9-7-14(19-15)11-2-1-8-16-10-11/h1-10H,(H,17,18,19)

InChI Key

FVQWXFRXLNCDJT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.